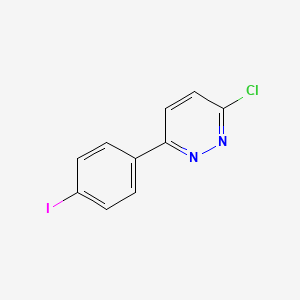
(3R,4S,5S)-4-Hydroxy-3-(pentan-3-yloxy)-5-(tosyloxy)cyclohex-1-enecarboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4S,5S)-4-Hydroxy-3-(pentan-3-yloxy)-5-(tosyloxy)cyclohex-1-enecarboxylic Acid is a complex organic compound with a unique structure that includes hydroxy, pentan-3-yloxy, and tosyloxy functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S,5S)-4-Hydroxy-3-(pentan-3-yloxy)-5-(tosyloxy)cyclohex-1-enecarboxylic Acid typically involves multiple steps. One common approach is to start with a cyclohexene derivative and introduce the hydroxy, pentan-3-yloxy, and tosyloxy groups through a series of reactions. These reactions may include:
Hydroxylation: Introduction of the hydroxy group using reagents such as osmium tetroxide or hydrogen peroxide.
Etherification: Addition of the pentan-3-yloxy group using alkyl halides in the presence of a base.
Tosylation: Introduction of the tosyloxy group using tosyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3R,4S,5S)-4-Hydroxy-3-(pentan-3-yloxy)-5-(tosyloxy)cyclohex-1-enecarboxylic Acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tosyloxy group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of amine or thiol derivatives.
Aplicaciones Científicas De Investigación
(3R,4S,5S)-4-Hydroxy-3-(pentan-3-yloxy)-5-(tosyloxy)cyclohex-1-enecarboxylic Acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of (3R,4S,5S)-4-Hydroxy-3-(pentan-3-yloxy)-5-(tosyloxy)cyclohex-1-enecarboxylic Acid involves its interaction with specific molecular targets. The hydroxy and tosyloxy groups can form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
Trifluorotoluene: An organic compound with similar functional groups but different structural properties.
Sulfur Compounds: Compounds containing sulfur that may exhibit similar reactivity.
Uniqueness
(3R,4S,5S)-4-Hydroxy-3-(pentan-3-yloxy)-5-(tosyloxy)cyclohex-1-enecarboxylic Acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C21H30O7S |
|---|---|
Peso molecular |
426.5 g/mol |
Nombre IUPAC |
ethyl (3R,4S,5S)-4-hydroxy-5-(4-methylphenyl)sulfonyloxy-3-pentan-3-yloxycyclohexene-1-carboxylate |
InChI |
InChI=1S/C21H30O7S/c1-5-16(6-2)27-18-12-15(21(23)26-7-3)13-19(20(18)22)28-29(24,25)17-10-8-14(4)9-11-17/h8-12,16,18-20,22H,5-7,13H2,1-4H3/t18-,19+,20+/m1/s1 |
Clave InChI |
PPGNDXGXBNMXCI-AABGKKOBSA-N |
SMILES isomérico |
CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1O)OS(=O)(=O)C2=CC=C(C=C2)C)C(=O)OCC |
SMILES canónico |
CCC(CC)OC1C=C(CC(C1O)OS(=O)(=O)C2=CC=C(C=C2)C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,4-Dimethyl-1H-benzo[d][1,2,3]triazole-5-yl Boronic Acid](/img/structure/B13864513.png)
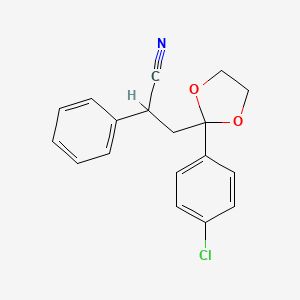

![6-[(2-chlorophenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13864526.png)
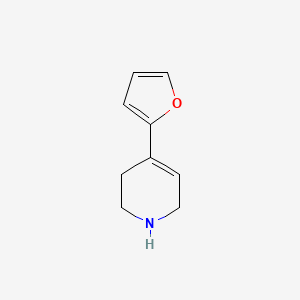
![1-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}piperazine Hydrochloride](/img/structure/B13864529.png)
![N-[2-(4-chloro-3-nitrophenyl)ethyl]-N-propylpropan-1-amine](/img/structure/B13864535.png)
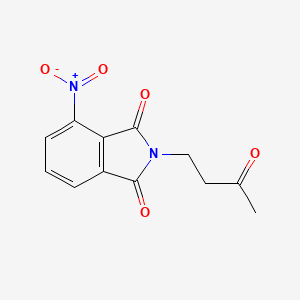
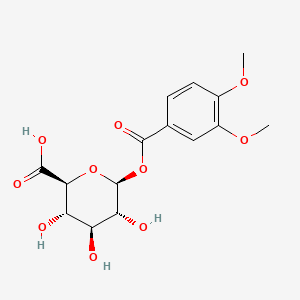
![Indolo[4,3-fg]quinoline, ergoline-8-carboxylic Acid Deriv.; 6-Allyl-9,10-dihydro-6-demethylisolysergic Acid; (8alpha)-6-(2-Propenyl)ergoline-8-carboxylic Acid](/img/structure/B13864545.png)
